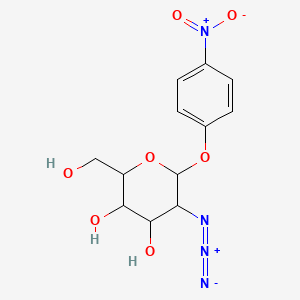
5-Azido-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxane-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Nitrophenyl 2-Azido-2-deoxy-alpha-D-galactopyranoside: is a biochemical reagent used in various scientific research applications. It is a derivative of galactopyranoside, where the hydroxyl group at the 2-position is replaced by an azido group, and the anomeric hydroxyl group is substituted with a p-nitrophenyl group. This compound is known for its utility in biochemical assays and research involving carbohydrate chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-Nitrophenyl 2-Azido-2-deoxy-alpha-D-galactopyranoside typically involves the following steps:
Starting Material: The synthesis begins with D-galactose.
Azidation: The hydroxyl group at the 2-position of D-galactose is converted to an azido group using azidation reagents such as sodium azide.
Protection and Deprotection: Protecting groups are used to selectively protect other hydroxyl groups during the reaction. After azidation, these protecting groups are removed.
p-Nitrophenyl Substitution: The anomeric hydroxyl group is substituted with a p-nitrophenyl group using p-nitrophenol and suitable activating agents.
Industrial Production Methods: Industrial production of p-Nitrophenyl 2-Azido-2-deoxy-alpha-D-galactopyranoside follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of automated reactors and purification systems .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The azido group can undergo substitution reactions with various nucleophiles.
Reduction Reactions: The azido group can be reduced to an amino group using reducing agents such as hydrogen in the presence of a catalyst.
Oxidation Reactions: The p-nitrophenyl group can undergo oxidation reactions to form nitroso or nitro derivatives.
Common Reagents and Conditions:
Substitution: Sodium azide, nucleophiles.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Oxidation: Oxidizing agents like potassium permanganate.
Major Products:
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: p-Aminophenyl 2-amino-2-deoxy-alpha-D-galactopyranoside.
Oxidation: p-Nitroso or p-nitro derivatives.
Scientific Research Applications
Chemistry:
- Used as a substrate in enzymatic assays to study the activity of glycosidases.
- Employed in the synthesis of complex carbohydrates and glycoconjugates .
Biology:
- Utilized in the study of carbohydrate-protein interactions.
- Acts as a probe in the investigation of cellular processes involving glycosylation .
Medicine:
- Potential applications in drug development targeting glycosidases.
- Used in diagnostic assays for detecting enzyme deficiencies .
Industry:
- Applied in the production of biochemical reagents and diagnostic kits.
- Used in the synthesis of specialty chemicals for research and development .
Mechanism of Action
The mechanism of action of p-Nitrophenyl 2-Azido-2-deoxy-alpha-D-galactopyranoside involves its interaction with specific enzymes, particularly glycosidases. The compound acts as a substrate for these enzymes, undergoing hydrolysis to release p-nitrophenol, which can be quantitatively measured. This property makes it a valuable tool in enzymatic assays to study enzyme kinetics and activity .
Comparison with Similar Compounds
p-Nitrophenyl 2-Acetamido-2-deoxy-beta-D-galactopyranoside: Similar structure but with an acetamido group instead of an azido group.
p-Nitrophenyl 2-Azido-2-deoxy-beta-D-galactopyranoside: Similar structure but with a beta configuration at the anomeric carbon.
Uniqueness:
- The presence of the azido group at the 2-position makes p-Nitrophenyl 2-Azido-2-deoxy-alpha-D-galactopyranoside unique, providing distinct reactivity and applications in biochemical research.
- The alpha configuration at the anomeric carbon differentiates it from its beta counterpart, influencing its interaction with specific enzymes .
Properties
Molecular Formula |
C12H14N4O7 |
|---|---|
Molecular Weight |
326.26 g/mol |
IUPAC Name |
5-azido-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxane-3,4-diol |
InChI |
InChI=1S/C12H14N4O7/c13-15-14-9-11(19)10(18)8(5-17)23-12(9)22-7-3-1-6(2-4-7)16(20)21/h1-4,8-12,17-19H,5H2 |
InChI Key |
KTWQZFHYGZLIJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


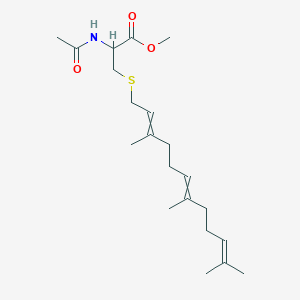

![(4S)-5-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2R)-1-[[(2S)-4-carboxy-1-[[(1S)-1-carboxyethyl]amino]-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoic acid](/img/structure/B15285000.png)

![2-methoxy-4-{[(3-methyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol](/img/structure/B15285013.png)
![cis-(1R,3R)-1,2,3,4-Tetrahydro-1-(3,4-methylenedioxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylic acid methyl ester hydrochloride](/img/structure/B15285020.png)
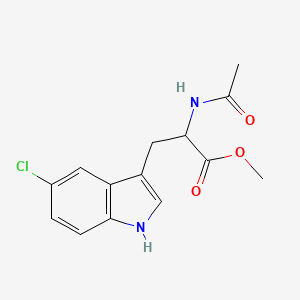
![(2R,3R,4S,5S)-5-(4-Amino-6-chloro-1H-benzo[d]imidazol-1-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B15285036.png)
![N-[(1S,2S,6S,7R)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]-N-quinolin-8-ylbenzamide](/img/structure/B15285044.png)
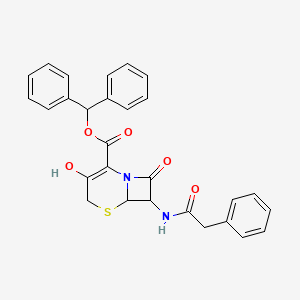
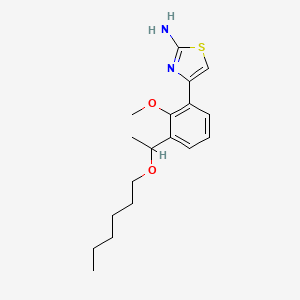
![(R)-3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile phosphate;Beta-cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-(Betar)-1H-pyrazole-1-propanenitrile, phosphate](/img/structure/B15285065.png)
![6-[(8a-Carboxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl)oxy]-3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B15285089.png)
![1-[(2R,3R,4S,5R)-5-[[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl]-4-[(tert-butyldimethylsilyl)oxy]-3-hydroxy-2-tetrahydrofuryl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B15285098.png)
